molecular formula C10H17BrN2O2 B13977145 4-bromo-1-(3,3-diethoxypropyl)-1H-pyrazole CAS No. 847818-50-2

4-bromo-1-(3,3-diethoxypropyl)-1H-pyrazole

Katalognummer: B13977145
CAS-Nummer: 847818-50-2
Molekulargewicht: 277.16 g/mol
InChI-Schlüssel: JFUCXAVQIUATHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-1-(3,3-diethoxypropyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the 4-position and a 3,3-diethoxypropyl group at the 1-position of the pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(3,3-diethoxypropyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1H-pyrazole with 3,3-diethoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-1-(3,3-diethoxypropyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to yield pyrazole derivatives with different functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of bases and solvents like dimethylformamide or tetrahydrofuran.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and ligands are typically employed in coupling reactions, with solvents like toluene or ethanol.

Major Products Formed

    Substitution Reactions: Products include substituted pyrazoles with various functional groups.

    Oxidation and Reduction Reactions: Products include pyrazole oxides or reduced pyrazole derivatives.

    Coupling Reactions: Products are more complex molecules formed by the coupling of this compound with other aromatic or aliphatic compounds.

Wissenschaftliche Forschungsanwendungen

4-bromo-1-(3,3-diethoxypropyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials, agrochemicals, and other industrial applications.

Wirkmechanismus

The mechanism of action of 4-bromo-1-(3,3-diethoxypropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-bromo-1H-pyrazole: Lacks the 3,3-diethoxypropyl group, making it less complex.

    1-(3,3-diethoxypropyl)-1H-pyrazole: Lacks the bromine atom, affecting its reactivity.

    4-chloro-1-(3,3-diethoxypropyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

4-bromo-1-(3,3-diethoxypropyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the 3,3-diethoxypropyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

847818-50-2

Molekularformel

C10H17BrN2O2

Molekulargewicht

277.16 g/mol

IUPAC-Name

4-bromo-1-(3,3-diethoxypropyl)pyrazole

InChI

InChI=1S/C10H17BrN2O2/c1-3-14-10(15-4-2)5-6-13-8-9(11)7-12-13/h7-8,10H,3-6H2,1-2H3

InChI-Schlüssel

JFUCXAVQIUATHP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(CCN1C=C(C=N1)Br)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.